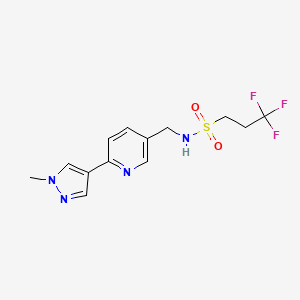

3,3,3-trifluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,3,3-trifluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The molecule also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a central carbon atom attached to three fluorine atoms and one other carbon atom . The sulfonamide group is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .

Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . For instance, the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are key intermediates for important building blocks, has been reported .Applications De Recherche Scientifique

Synthesis and Reactivity

3,3,3-Trifluoropropene derivatives, including similar compounds to the one , have been explored for their reactivity in the synthesis of various organic compounds. For instance, derivatives of 3,3,3-trifluoropropene can react with diazo compounds to produce trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. These reactions are useful for creating trifluoromethylated synthons, which are valuable in organic synthesis (Plancquaert et al., 1996).

Catalysis and Chemical Transformations

Sulfonamides, including structures similar to the compound , have been used as terminators in cationic cyclisations to form pyrrolidines and other polycyclic systems. These reactions are catalyzed by trifluoromethanesulfonic (triflic) acid, demonstrating the potential of sulfonamides in facilitating complex organic transformations (Haskins & Knight, 2002).

Material Science and Polymer Chemistry

In the field of materials science, the trifluoromethyl group and related structures have been incorporated into polymers. For example, new diamines containing pyridine and trifluoromethylphenyl groups have been synthesized for preparing fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit properties like high glass transition temperatures and solubility in organic solvents, making them useful in various applications (Liu et al., 2013).

Organic Synthesis and Medicinal Chemistry

Compounds containing the trifluoromethanesulfonamide group have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against Gram-positive and Gram-negative bacteria, and fungi. Such research highlights the potential of trifluoromethanesulfonamide derivatives in medicinal chemistry and pharmaceuticals (Fadda et al., 2016).

Mécanisme D'action

Target of Action

It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors .

Mode of Action

It’s known that many indole derivatives interact with their targets by electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

It’s known that many indole derivatives have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .

Action Environment

It’s known that the reactivity of certain compounds can be influenced by factors such as temperature .

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4O2S/c1-20-9-11(8-18-20)12-3-2-10(6-17-12)7-19-23(21,22)5-4-13(14,15)16/h2-3,6,8-9,19H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUCZFQVOHZPHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2859532.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2859534.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)

![2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2859539.png)

![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)

![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)

![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)